Cbz-DL-Pro-DL-Leu-Gly-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

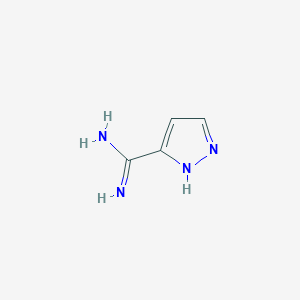

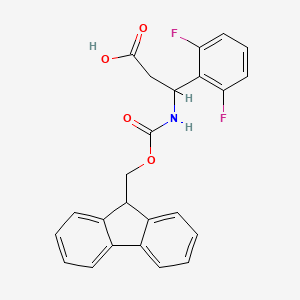

Cbz-DL-Pro-DL-Leu-Gly-NH2は合成ペプチド化合物です。カルボベンゾキシ(Cbz)保護プロリン(Pro)、ロイシン(Leu)、グリシン(Gly)で構成され、C末端にアミド基を持っています。この化合物は、その安定性と特定の生化学的特性により、ペプチド合成と研究でよく使用されます。

準備方法

合成経路と反応条件

Cbz-DL-Pro-DL-Leu-Gly-NH2の合成は、通常、保護アミノ酸の段階的カップリングを伴います。このプロセスは、カルボベンゾキシ(Cbz)基を使用してプロリンのアミノ基を保護することから始まります。保護されたプロリンは、次に、N、N'-ジシクロヘキシルカルボジイミド(DCC)およびヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用して、ロイシンとグリシンを順番にカップリングします。最後のステップでは、C末端グリシンのアミド化により、アミド基が形成されます。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。自動ペプチド合成装置は、効率と収率を高めるために、しばしば使用されます。このプロセスは、ペプチド鎖が固体樹脂支持体に組み立てられる固相ペプチド合成(SPPS)を伴います。合成後、ペプチドは樹脂から切断され、高速液体クロマトグラフィー(HPLC)を使用して精製されます。

化学反応解析

反応の種類

This compoundは、以下を含むさまざまな化学反応を起こす可能性があります。

加水分解: ペプチド結合は、酸性または塩基性条件下で加水分解することができます。

酸化: この化合物は、過酸化水素などの試薬を使用して酸化することができます。

還元: Cbz基の還元は、触媒水素化を使用して達成することができます。

一般的な試薬と条件

加水分解: 塩酸(HCl)または水酸化ナトリウム(NaOH)を使用できます。

酸化: 過酸化水素(H2O2)または他の酸化剤。

還元: 水素ガス(H2)の存在下で、炭素上のパラジウム(Pd/C)。

生成される主要な生成物

加水分解: 個々のアミノ酸またはより小さなペプチドを生成します。

酸化: 酸化ペプチドの形成につながる可能性があります。

還元: Cbz保護基が除去され、遊離ペプチドが得られます。

科学研究への応用

This compoundは、科学研究でさまざまな用途があります。

化学: ペプチド合成研究におけるモデル化合物として使用されます。

生物学: 酵素-基質相互作用とタンパク質の折り畳みの研究に使用されます。

医学: パーキンソン病などの神経変性疾患における潜在的な治療特性について調査されています。

産業: ペプチドベースの薬物の生産と分析技術の標準として使用されます。

化学反応の分析

Types of Reactions

Cbz-DL-Pro-DL-Leu-Gly-NH2 can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

Reduction: Reduction of the Cbz group can be achieved using catalytic hydrogenation.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products Formed

Hydrolysis: Produces individual amino acids or smaller peptides.

Oxidation: Can lead to the formation of oxidized peptides.

Reduction: Results in the removal of the Cbz protecting group, yielding the free peptide.

科学的研究の応用

Cbz-DL-Pro-DL-Leu-Gly-NH2 has various applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies.

Biology: Employed in studies of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential therapeutic properties in neurodegenerative diseases like Parkinson’s disease.

Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques.

作用機序

類似化合物との比較

特性

分子式 |

C21H30N4O5 |

|---|---|

分子量 |

418.5 g/mol |

IUPAC名 |

benzyl 2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C21H30N4O5/c1-14(2)11-16(19(27)23-12-18(22)26)24-20(28)17-9-6-10-25(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28) |

InChIキー |

OHIXEKXBUUHYHX-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12503764.png)

![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B12503767.png)

![2-[5-(3,3-Dimethyl-1-octadecylindol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecylindol-1-ium iodide](/img/structure/B12503789.png)

![N-(3-chloro-4-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503791.png)

![1-[1-(3-Hydroxy-3-methylbutoxy)ethyl]-7a-methyl-octahydroinden-4-ol](/img/structure/B12503792.png)

![(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-(phenylmethyl)oxazole](/img/structure/B12503796.png)

![2-[4-(2-Cyanoeth-1-ene-1-sulfonyl)phenyl]-2-methylpropanoic acid](/img/structure/B12503797.png)

![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B12503810.png)

![1-{2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503818.png)

![N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide](/img/structure/B12503824.png)